molecular formula C6H11NO B13908587 4,5-dimethyl-3,6-dihydro-2H-oxazine

4,5-dimethyl-3,6-dihydro-2H-oxazine

Cat. No.: B13908587
M. Wt: 113.16 g/mol
InChI Key: SZVLSXVIKPPAGL-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3,6-dihydro-2H-oxazine is a heterocyclic organic compound that features a six-membered ring containing both nitrogen and oxygen atoms

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3,6-dihydro-2H-oxazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazine N-oxides.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxazine N-oxides, while reduction reactions produce amine derivatives. Substitution reactions result in functionalized oxazine compounds with diverse chemical properties .

Scientific Research Applications

4,5-Dimethyl-3,6-dihydro-2H-oxazine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of new materials with specific chemical and physical properties .

Mechanism of Action

The mechanism of action of 4,5-dimethyl-3,6-dihydro-2H-oxazine involves its interaction with various molecular targets and pathways. For instance, its bioactive derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-dimethyl-3,6-dihydro-2H-oxazine include other oxazine derivatives such as:

  • 3,4,5-Trisubstituted-3,6-dihydro-2H-1,3-oxazines
  • Benzoxazines
  • Benzoxazinones

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring structure. This unique arrangement imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

4,5-dimethyl-3,6-dihydro-2H-oxazine

InChI

InChI=1S/C6H11NO/c1-5-3-7-8-4-6(5)2/h7H,3-4H2,1-2H3

InChI Key

SZVLSXVIKPPAGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CONC1)C

Origin of Product

United States

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